Doconexent sodium

Catalog No.
S974513
CAS No.
81926-93-4
M.F
C22H31NaO2
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doconexent sodium

CAS Number

81926-93-4

Product Name

Doconexent sodium

IUPAC Name

sodium (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Molecular Formula

C22H31NaO2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C22H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-;

InChI Key

SNNDEWVSGZRIFE-FPYKSTABSA-M

SMILES

Array

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)[O-].[Na+]

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)[O-].[Na+]

Doconexent sodium (CAS 81926-93-4), the sodium salt of docosahexaenoic acid (DHA), is a highly specialized amphiphilic compound utilized primarily when the aqueous insolubility of standard omega-3 fatty acids creates processing or experimental bottlenecks. Unlike free DHA or DHA ethyl esters, which are lipophilic oils, doconexent sodium presents as a water-soluble waxy solid or powder. This fundamental shift in physical state allows it to act as an anionic surfactant (a polyunsaturated soap), readily forming micelles in aqueous solutions. For procurement and material selection, this property is critical: it eliminates the need for harsh organic solvents or complex carrier proteins during formulation, enabling direct integration into liposomes, solvent-free cell culture media, and highly stable aqueous emulsions [1].

Substituting doconexent sodium with free DHA or DHA ethyl ester routinely fails in aqueous biological assays and advanced emulsion manufacturing. Free DHA is practically insoluble in water, requiring the addition of cytotoxic organic solvents (like ethanol or DMSO) or complexation with Bovine Serum Albumin (BSA) to achieve working concentrations in vitro, which introduces significant experimental artifacts and batch-to-batch variability [1]. Furthermore, in industrial emulsion processing, free DHA oils are notoriously susceptible to rapid oxidative degradation. Attempting to force free DHA into an aqueous dispersion without the inherent micelle-forming capabilities of its sodium salt leads to phase separation and accelerated rancidity, compromising both the reproducibility of research models and the shelf-life of formulated products [2].

Solvent-Free Aqueous Solubility for Biological Assays

In standardized in vitro and ex vivo models, doconexent sodium can be dissolved directly into normal saline or culture media at concentrations up to 100 µM without precipitating [1]. In contrast, achieving equivalent concentrations of free DHA requires dissolution in ethanol or DMSO, often resulting in final solvent concentrations of 0.1% to 1.0% in the assay medium, which can trigger baseline cytotoxicity or alter cellular lipid metabolism independently of the fatty acid [2].

Evidence DimensionSolvent requirement for 100 µM aqueous dispersion
Target Compound DataDoconexent sodium: 0% organic solvent required (direct dissolution in saline).
Comparator Or BaselineFree DHA / DHA ethyl ester: Requires ethanol, DMSO, or BSA complexation.
Quantified DifferenceEliminates 100% of organic solvent background in cellular assays.
ConditionsStandard physiological saline or cell culture media at 37°C.

Procuring the sodium salt is essential for researchers needing to isolate the true metabolic effects of DHA without the confounding variables of solvent toxicity or BSA-carrier artifacts.

Paradoxical Oxidative Stability in Micellar Formulations

While highly unsaturated fatty acids are generally prone to rapid oxidation, doconexent sodium exhibits unique stability when formulated into aqueous micelles. Studies demonstrate that when doconexent sodium is dispersed in an aqueous buffer containing Tween 20, its oxidative stability is markedly increased compared to its unformulated state. Conversely, the less-unsaturated comparator, sodium linoleate, experiences a decrease in stability under the exact same micellar conditions with Tween 20 [1].

Evidence DimensionOxidative stability trajectory in Tween 20 aqueous micelles
Target Compound DataDoconexent sodium: Markedly increased oxidative stability.
Comparator Or BaselineSodium linoleate: Decreased oxidative stability.
Quantified DifferenceInversion of the expected unsaturation-to-instability ratio due to specific micellar packing of the DHA sodium salt.
ConditionsAqueous buffer phase with Tween 20 surfactant.

This allows formulators to create highly stable, water-dispersible omega-3 products that resist rancidity far better than standard free-oil emulsions.

Rapid Membrane Phospholipid Incorporation

Because doconexent sodium exists as an amphiphilic salt, it is rapidly partitioned into cellular membranes without the need for lipolytic cleavage. When supplemented into macrophage-like cell lines, the sodium salt drives massive enrichment of acyl groups in specific phospholipid pools, with up to 46% of ethanolamine plasmalogens incorporating the docosahexaenoate moiety at the sn-2 position [1]. Triglyceride or complexed forms require significantly longer incubation times and enzymatic processing to achieve similar membrane remodeling.

Evidence DimensionPhospholipid membrane incorporation efficiency
Target Compound DataDoconexent sodium: Drives up to 46% DHA enrichment in target plasmalogens.
Comparator Or BaselineDHA triglycerides: Require extracellular lipolysis prior to cellular uptake.
Quantified DifferenceDirect, rapid, and highly concentrated membrane integration bypassing lipolytic bottlenecks.
ConditionsIn vitro supplementation in macrophage-like P388D1 cells.

For researchers studying membrane fluidity, ion channel modulation, or lipid rafts, the sodium salt ensures immediate and reproducible cellular uptake.

Solvent-Free Cell Culture Supplementation

Doconexent sodium is the ideal choice for in vitro assays investigating omega-3 metabolic pathways, inflammatory cascades, and membrane dynamics. Because it dissolves directly into normal saline and culture media, it completely eliminates the need for ethanol or DMSO, preventing solvent-induced cytotoxicity and ensuring that observed cellular responses are strictly due to the fatty acid [1].

Nanoliposome and Micellar Encapsulation

In advanced formulation science, doconexent sodium serves as a superior precursor for creating highly bioavailable nanoliposomes. Its inherent amphiphilic nature and ability to form stable micelles allow it to integrate seamlessly with phospholipids and co-surfactants (like Tween 20), yielding nano-dispersions with high encapsulation efficiency and unexpectedly high oxidative stability compared to free DHA oils [2].

Aqueous Emulsions for Functional Additives

For industrial scale-up of water-dispersible omega-3 products, doconexent sodium circumvents the phase-separation and rapid rancidity issues associated with free DHA. Its surfactant properties facilitate the creation of homogenous oil-in-water emulsions that maintain structural integrity and resist auto-oxidation, making it highly suitable for specialized nutritional or pharmaceutical liquids [2].

Hydrogen Bond Acceptor Count

2

Exact Mass

350.22217451 Da

Monoisotopic Mass

350.22217451 Da

Heavy Atom Count

25

UNII

295P7EPT4C

Wikipedia

Doconexent sodium

Dates

Last modified: 08-16-2023

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